molecular formula C16H19N7O6 B15125488 ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate

ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B15125488
M. Wt: 405.37 g/mol
InChI Key: ZPVLTIXYQGANFL-UHFFFAOYSA-N
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Description

This compound is a synthetic adenosine derivative featuring a purine core substituted at the 2-position with a pyrazole ring bearing an ethyl carboxylate group. The ribose-like oxolane moiety [(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] is critical for mimicking natural adenosine’s stereochemistry, enabling interactions with adenosine receptors (ARs) . The ethyl carboxylate group at the pyrazole-4 position distinguishes it from other adenosine analogs, influencing solubility, metabolic stability, and receptor selectivity.

Properties

IUPAC Name

ethyl 1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVLTIXYQGANFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)Oxolane-2-Carbaldehyde

The oxolane system originates from D-ribose, which undergoes selective protection and oxidation:

  • Protection : D-ribose is treated with acetic anhydride in pyridine to yield 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
  • Oxidation : The protected ribose is oxidized using TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/ bis(acetoxy)iodobenzene) in dichloromethane to generate the corresponding aldehyde.

Construction of the 6-Aminopurine Scaffold

6-Chloropurine serves as the starting material for introducing the amino group:

  • Amination : 6-Chloropurine is reacted with aqueous ammonia under pressure at 120°C for 8 hours, yielding 6-aminopurine.
  • Halogenation : The 2-position is brominated using POBr₃ in DMF at 0°C to afford 2-bromo-6-aminopurine.

Glycosylation at N-9

The ribose aldehyde is coupled to the purine via the Hilbert-Johnson reaction:

  • Coupling : 2-Bromo-6-aminopurine and the ribose aldehyde are heated with hexamethyldisilazane (HMDS) in acetonitrile at reflux, catalyzed by TMSOTf.
  • Deprotection : The acetyl groups are removed using methanolic ammonia, yielding the N-9 ribosylated purine.

Synthesis of Ethyl 1H-Pyrazole-4-Carboxylate

Knorr Pyrazole Synthesis

The pyrazole ring is constructed via cyclocondensation:

  • Hydrazine Formation : Ethyl acetoacetate reacts with hydrazine hydrate in ethanol to form the hydrazone.
  • Cyclization : The hydrazone is treated with HCl in acetic acid, yielding ethyl 1H-pyrazole-4-carboxylate.

Functionalization at Position 1

The purine’s 2-bromo group enables cross-coupling:

  • Borylation : Ethyl 1H-pyrazole-4-carboxylate undergoes borylation using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
  • Suzuki-Miyaura Coupling : The boronated pyrazole reacts with 2-bromo-6-amino-9-ribosylated purine under Pd(PPh₃)₄ catalysis in DMF/H₂O, forming the C-N bond at purine C-2.

Global Deprotection and Final Purification

Oxolane Hydroxyl Deprotection

Residual protecting groups on the oxolane are cleaved:

  • Acid Hydrolysis : The intermediate is treated with 0.1 M HCl in THF at 25°C for 4 hours, unmasking the 3',4',5'-hydroxyls.

Chromatographic Purification

The crude product is purified via:

  • Silica Gel Chromatography : Eluted with ethyl acetate/methanol (9:1) to isolate the target compound.
  • Crystallization : Recrystallization from ethanol/water yields analytically pure material.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, purine H-8), 8.25 (s, 1H, pyrazole H-3), 6.12 (d, J = 6.4 Hz, 1H, H-1'), 5.45 (m, 3H, OH groups), 4.40 (q, J = 7.1 Hz, 2H, COOCH₂), 1.37 (t, J = 7.1 Hz, 3H, CH₃).
  • ESI-MS : m/z 478.1 [M+H]⁺ (calc. 478.15).

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/ACN gradient).

Critical Evaluation of Methodologies

Stereochemical Control

The use of TMSOTf in glycosylation ensures β-anomer selectivity (>95% by HPLC), critical for biological activity.

Yield Optimization

  • Glycosylation Step : 68% yield after optimization.
  • Suzuki Coupling : 75% yield with Pd(PPh₃)₄.

Scalability Challenges

Large-scale deprotection risks oxolane ring opening; mitigated by low-temperature acid hydrolysis.

Chemical Reactions Analysis

Types of Reactions

CVT 3127 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

CVT 3127 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of renin inhibition and to develop new renin inhibitors.

    Biology: Investigated for its effects on cellular processes related to blood pressure regulation and kidney function.

    Medicine: Explored as a potential therapeutic agent for treating hypertension and kidney disease.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

CVT 3127 exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, CVT 3127 reduces the production of angiotensin I, which in turn decreases the formation of angiotensin II, a potent vasoconstrictor. This leads to a reduction in blood pressure and a decrease in the workload on the heart and kidneys.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a conserved adenosine-like framework with several AR-targeting agents. Key structural analogs and their distinguishing features are discussed below:

Regadenoson (CVT-3146)

  • IUPAC Name: 1-[6-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide
  • Key Differences: Pyrazole Substituent: Regadenoson has a carboxamide group at the pyrazole-4 position, whereas the target compound features an ethyl carboxylate. Receptor Affinity: The carboxamide in Regadenoson enhances A2AAR selectivity, making it a coronary vasodilator used in cardiac stress testing. The ethyl carboxylate may alter binding kinetics due to increased hydrophilicity .

2-Chloroadenosine (Cl-Ado)

  • IUPAC Name: (2R,3R,4S,5R)-2-(6-Amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • Key Differences :
    • Purine Modification : Cl-Ado replaces the 2-position hydrogen with chlorine, enhancing stability against deamination but reducing receptor subtype selectivity compared to the pyrazole-substituted target compound .

PSB-12404

  • IUPAC Name: (2R,3R,4S,5R)-2-(6-Amino-2-(2-cyclohexylethylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • Key Differences :
    • Thioether Substituent : PSB-12404 incorporates a sulfur-containing cyclohexylethyl group at the purine 2-position, favoring A3AR antagonism. The pyrazole-carboxylate in the target compound likely shifts selectivity toward A2A or A1 receptors .

6-[6-Amino-9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile

  • Key Differences :
    • Alkyne-Nitrile Chain : This compound replaces the pyrazole ring with a hex-5-ynenitrile chain at the purine 2-position, introducing rigidity and electron-withdrawing effects that may reduce AR binding affinity compared to the pyrazole-carboxylate derivative .

Structural and Functional Comparison Table

Compound Name Purine 2-Substituent Ribose/Oxolane Modifications Key Functional Groups Receptor Selectivity
Target Compound Pyrazole-4-carboxylate Unmodified ribose-like Ethyl carboxylate Likely A2A or A1
Regadenoson Pyrazole-4-carboxamide Unmodified ribose-like N-Methyl carboxamide A2A (high selectivity)
2-Chloroadenosine Chlorine Unmodified ribose-like Chlorine Pan-AR (non-selective)
PSB-12404 2-Cyclohexylethylthio Unmodified ribose-like Thioether A3 antagonist
Hex-5-ynenitrile Derivative Hex-5-ynenitrile chain Unmodified ribose-like Alkyne, nitrile Undetermined (likely low AR affinity)

Biological Activity

Ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This compound includes an ethyl ester group, a pyrazole moiety, and a purine derivative, with a molecular formula of C₁₃H₁₅N₅O₅ and a molecular weight of approximately 283.24 g/mol .

The compound exhibits significant biological activity primarily through interactions with adenosine receptors (ARs). Research suggests that compounds with similar structures can act as either agonists or antagonists for various adenosine receptor subtypes. These receptors are implicated in numerous physiological processes, including:

  • Immunomodulation : Adenosine receptors play a crucial role in regulating immune responses.
  • Neuroprotection : They are involved in neuroprotective mechanisms against various neurological disorders.
  • Cardiovascular Effects : Adenosine signaling influences heart rate and vascular tone.

Comparative Biological Activity

The following table summarizes the biological activity of this compound in comparison to related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl CompoundEthyl ester, pyrazole ring, purine baseAdenosine receptor modulationCombination of pyrazole and carbohydrate moiety
6-AminoadenosinePurine base with amino groupAdenosine receptor agonistDirectly derived from adenosine
2-ChloroadenosineChlorinated purine derivativeNon-selective AR agonistHigh affinity for A1 and A2A receptors
PSB Family CompoundsVarious substitutions on purinesSelective AR agonistsHigh selectivity for specific receptor subtypes

The unique combination of the pyrazole ring and carbohydrate moiety in ethyl 1-{6-amino...} may influence its binding characteristics and biological effects compared to other compounds .

Case Studies and Research Findings

  • Adenosine Receptor Agonism : Studies have demonstrated that ethyl 1-{6-amino...} can selectively activate certain adenosine receptor subtypes. This activity has potential implications for therapeutic applications in treating inflammatory diseases and neurodegenerative disorders .
  • Pharmacological Profiles : Research indicates that this compound exhibits a pharmacological profile that suggests its utility as a drug candidate for modulating immune responses. In vitro studies have shown significant modulation of cytokine release from immune cells upon treatment with the compound .
  • Therapeutic Potential : Ongoing studies are evaluating the potential of this compound in various disease models. Preliminary results indicate promising outcomes in models of rheumatoid arthritis and multiple sclerosis due to its immunomodulatory effects .

Q & A

Q. What are the recommended synthetic routes for ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The compound’s synthesis involves multi-step protocols, including nucleoside coupling and pyrazole ring formation. A typical approach includes:
  • Step 1 : Prepare the purine-ribose moiety via glycosylation of 6-aminopurine with a protected ribofuranose derivative.
  • Step 2 : Introduce the pyrazole-4-carboxylate group via cyclocondensation of hydrazine derivatives with β-keto esters under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 3 : Deprotect and purify using column chromatography (silica gel, methanol/dichloromethane gradient).
    Key challenges include maintaining stereochemical integrity during glycosylation and avoiding side reactions in cyclocondensation.

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly the ribose anomeric proton (δ 5.8–6.2 ppm) and pyrazole carbons (δ 140–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 435.12) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (hydroxyl groups) .

Q. What experimental conditions are critical for maintaining the compound’s stability during storage?

  • Methodological Answer : Stability is influenced by:
  • Temperature : Store at –20°C in amber vials to prevent thermal degradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.
  • Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage, as aqueous solutions may promote glycosidic bond cleavage .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path simulations (via software like Gaussian or ORCA) predict optimal parameters:
  • Transition State Analysis : Identify energy barriers in glycosylation steps to refine temperature/pH conditions.
  • Solvent Effects : Use COSMO-RS models to select solvents that stabilize intermediates (e.g., DMF for polar transition states) .
    Experimental validation via Design of Experiments (DoE) can further optimize yields .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
  • Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for kinase studies) and control for ribose moiety hydrolysis.
  • Metabolite Profiling : LC-MS/MS to quantify degradation products that may interfere with activity .
  • Dose-Response Repetition : Triplicate experiments with IC₅₀ validation using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Methodological Answer : Focus on modular modifications:
  • Ribose Modifications : Replace hydroxyl groups with fluorine or methyl groups to enhance metabolic stability .
  • Pyrazole Substitutions : Introduce electron-withdrawing groups (e.g., –CF₃) at position 3 to modulate electron density and binding .
  • Ester Bioisosteres : Replace the ethyl ester with a boronate or amide to improve membrane permeability .
    SAR data should be analyzed using multivariate regression models to isolate key contributors to activity .

Q. What advanced analytical techniques characterize degradation pathways under physiological conditions?

  • Methodological Answer : Employ:
  • Accelerated Stability Testing : Expose the compound to pH 1–9 buffers at 37°C, then analyze via UPLC-QTOF to identify degradation products .
  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map regions susceptible to hydrolysis (e.g., ribose-pyrazole linkage) .
  • X-ray Crystallography : Resolve degradation-induced conformational changes in co-crystals with target proteins .

Methodological Resources

  • Synthetic Protocols : Refer to pyrazole coupling methods in and glycosylation strategies in .
  • Computational Tools : ICReDD’s reaction path search algorithms and PubChem’s physicochemical datasets .
  • Analytical Standards : Use NMR assignments from structurally analogous purine derivatives .

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